molecular formula C12H17NO2 B12777695 3,4-Methylenedioxy-N-methylphentermine CAS No. 81262-69-3

3,4-Methylenedioxy-N-methylphentermine

Numéro de catalogue: B12777695
Numéro CAS: 81262-69-3
Poids moléculaire: 207.27 g/mol
Clé InChI: CRFWCCGPRXKZSM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Analyse Des Réactions Chimiques

3,4-Methylenedioxy-N-methylphentermine undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents . The major products formed from these reactions depend on the specific conditions and reagents used .

Comparaison Avec Des Composés Similaires

3,4-Methylenedioxy-N-methylphentermine is similar to other compounds such as:

What sets this compound apart is its unique structure and the specific effects it produces, which are slightly different from those of MDMA and MDA .

Activité Biologique

Pharmacological Profile

MDMA exhibits a complex pharmacological profile, primarily affecting monoamine neurotransmitter systems. Its biological activity is characterized by potent effects on serotonin (5-HT), norepinephrine (NE), and dopamine (DA) systems.

Monoamine Transporter Interactions

MDMA acts as both an inhibitor and substrate of monoamine transporters. Table 1 illustrates the potency of MDMA in inhibiting monoamine uptake compared to amphetamine .

CompoundNE Uptake (μM)DA Uptake (μM)5-HT Uptake (μM)
S-(+)-Amph0.0941.30>10
(±)-MDMA0.447171.36

MDMA shows higher potency in inhibiting 5-HT uptake compared to amphetamine, while being less potent in inhibiting NE and DA uptake.

Monoamine Release

In addition to uptake inhibition, MDMA is a potent releaser of monoamines. Table 2 compares the releasing effects of MDMA and amphetamine .

CompoundNE Release (nM)DA Release (nM)5-HT Release (nM)
S-(+)-Amph7.07 ± 0.9524.8 ± 3.51,765 ± 94
(±)-MDMA77.4 ± 3.4376 ± 1656.6 ± 2.1

MDMA demonstrates significantly greater potency in releasing 5-HT and NE compared to amphetamine, while being slightly less potent in releasing DA.

MDMA's biological activity involves several mechanisms:

  • Reversal of monoamine transporters, causing efflux of intracellular serotonin, dopamine, and norepinephrine .
  • Direct binding to vesicular amine transporters (VMAT), reversing monoamine transport from synaptic vesicles .
  • Passive diffusion across vesicular membranes, collapsing the pH gradient necessary for maintaining high monoamine concentrations in vesicles .
  • Inhibition of both isoforms of monoamine oxidase, potentially protecting released monoamines from degradation .
  • Possible internalization of serotonin transporters (SERT), contributing to increased extracellular serotonin levels .

Neurotoxicity

MDMA has been associated with neurotoxic effects, particularly on serotonergic systems. High doses of MDMA have been shown to cause long-lasting changes in brain serotonergic systems in laboratory animals . However, the translation of these findings to human users remains a subject of ongoing research and debate.

Case Study: Acute Liver Failure

A case study reported fulminant hepatitis associated with chronic MDMA consumption . The patient presented with severe liver dysfunction, coagulopathy, and encephalopathy, meeting the criteria for acute liver failure. Despite supportive measures, the patient's condition deteriorated rapidly, leading to death within 48 hours of hospitalization. This case highlights the potential for severe hepatotoxicity associated with MDMA use.

Therapeutic Potential

Recent research has explored the potential therapeutic applications of MDMA:

  • A study investigated MDMA's effects on fetal midbrain dopamine neurons, suggesting potential neuroprotective properties .
  • Research on MDMA's effects in Parkinson's disease models showed simultaneous reduction of dyskinesia and extension of ON-time, attributed to 5-HT(2A) antagonism and SERT-selective mixed monoamine uptake inhibition .

Pharmacokinetics

MDMA demonstrates complex pharmacokinetics, with significant differences between its enantiomers. The elimination half-life varies:

  • MDMA: 8.7 (range 4.6–16) hours
  • (S)-MDMA: 5.1 (range 3.5–7.4) hours
  • (R)-MDMA: 11 (range 5.1–24) hours

This differential metabolism contributes to the compound's overall biological activity and duration of effects.

Propriétés

Numéro CAS

81262-69-3

Formule moléculaire

C12H17NO2

Poids moléculaire

207.27 g/mol

Nom IUPAC

1-(1,3-benzodioxol-5-yl)-N,2-dimethylpropan-2-amine

InChI

InChI=1S/C12H17NO2/c1-12(2,13-3)7-9-4-5-10-11(6-9)15-8-14-10/h4-6,13H,7-8H2,1-3H3

Clé InChI

CRFWCCGPRXKZSM-UHFFFAOYSA-N

SMILES canonique

CC(C)(CC1=CC2=C(C=C1)OCO2)NC

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.